![molecular formula C10H21NO B1487802 1-(2,2-Dimethylpropyl)piperidin-3-ol CAS No. 1824136-73-3](/img/structure/B1487802.png)
1-(2,2-Dimethylpropyl)piperidin-3-ol
Overview
Description
Synthesis Analysis
Piperidines, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-(2,2-Dimethylpropyl)piperidin-3-ol” is 171.28 g/mol. Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives are crucial in the synthesis of various pharmaceutical compounds. “1-(2,2-Dimethylpropyl)piperidin-3-ol” can serve as a building block in the construction of drugs due to its structural flexibility and reactivity . It can be used to create substituted piperidines, which are present in more than twenty classes of pharmaceuticals .
Anticancer Agents
Research has shown that piperidine derivatives can be effective in anticancer therapies. “1-(2,2-Dimethylpropyl)piperidin-3-ol” may contribute to the development of new anticancer drugs by acting on specific pathways or targets within cancer cells .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the treatment of infections. “1-(2,2-Dimethylpropyl)piperidin-3-ol” could be utilized to develop new antimicrobial agents that combat resistant strains of bacteria and fungi .
Cardiovascular Drug Development
Some piperidine derivatives have shown promise in treating cardiovascular diseases. “1-(2,2-Dimethylpropyl)piperidin-3-ol” might be involved in the synthesis of compounds with hypotensive activities, potentially offering new treatments for hypertension .
Neurodegenerative Disease Research
Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases. “1-(2,2-Dimethylpropyl)piperidin-3-ol” could be part of the synthesis of drugs aimed at conditions like Alzheimer’s disease, due to its ability to cross the blood-brain barrier and interact with neural pathways .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory effects of piperidine derivatives are well-documented. “1-(2,2-Dimethylpropyl)piperidin-3-ol” may be used to create new pain relief medications that offer an alternative to current treatments, with potentially fewer side effects .
Mechanism of Action
While the specific mechanism of action for “1-(2,2-Dimethylpropyl)piperidin-3-ol” is not mentioned in the search results, piperidine-containing compounds are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOPHADTQUXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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